molecular formula C15H17N5OS2 B2979704 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034507-83-8

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2979704
CAS No.: 2034507-83-8
M. Wt: 347.46
InChI Key: DTVBMNNRZCUKHY-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring and linked via an ethyl group to a 1,2,3-thiadiazole carboxamide moiety. The pyrazole ring (3,5-dimethyl and 4-thiophen-3-yl substituents) and the 1,2,3-thiadiazole system contribute to its unique electronic and steric properties, making it a candidate for exploration in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-9-13(12-4-7-22-8-12)11(3)20(18-9)6-5-16-15(21)14-10(2)17-19-23-14/h4,7-8H,5-6H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBMNNRZCUKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines multiple heterocycles, including pyrazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 330.4 g/mol. The presence of functional groups such as thiadiazole and pyrazole contributes to its bioactivity. The structural complexity may enhance its interaction with biological targets, leading to diverse pharmacological effects.

The mechanism of action for this compound involves binding to specific enzymes or receptors within biological systems. This interaction modulates various biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation. For instance, compounds containing thiadiazole moieties have been shown to inhibit c-Met phosphorylation, a critical pathway in cancer progression .

Biological Activities

The compound exhibits a range of biological activities:

1. Anticancer Activity
Research indicates that derivatives of thiadiazole and pyrazole possess potent anticancer properties. For example:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (HCT116, A549) with IC50 values indicating moderate to high potency .
  • The compound's structure allows for selective targeting of cancer cells while sparing normal cells, enhancing its therapeutic index.

2. Antiviral Properties
The presence of the thiophene moiety has been linked to enhanced antiviral activity against Tobacco Mosaic Virus (TMV), showing higher induction potency than standard antiviral drugs .

3. Anti-inflammatory Effects
Compounds featuring similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindingsReference
Zheng et al.Demonstrated potent anti-TMV activity with induction potencies significantly higher than reference drugs
Research on 1,2,3-thiadiazolesShowed broad-spectrum anticancer and anti-inflammatory activities in various models
Evaluation of pyrazole derivativesIdentified several compounds with notable cytotoxicity against human cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include 1,3,4-thiadiazole-2-carboxamides (e.g., compounds 18j–18o in ) and thiazole carboxamides (). Key differences include:

  • Thiadiazole isomerism : The target compound contains a 1,2,3-thiadiazole ring, whereas analogs like 18j–18o () feature 1,3,4-thiadiazole . The 1,2,3-isomer has adjacent sulfur and nitrogen atoms, which may alter electronic density and reactivity compared to the 1,3,4-configuration .
  • Substituent variation : The pyrazole in the target compound is substituted with thiophen-3-yl , while analogs in use pyridinyl groups. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological systems compared to pyridine’s electron-deficient nature .

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

Compound Class Core Structure Substituents Melting Point (°C) Key Reference
Target Compound 1,2,3-Thiadiazole Pyrazole-thiophene-ethyl Not reported N/A
1,3,4-Thiadiazole-2-carboxamides 1,3,4-Thiadiazole Pyridinyl/phenyl 145–202
Thiazole-5-carboxamides Thiazole Pyridinyl/amine derivatives Not reported

The higher melting points of 1,3,4-thiadiazole analogs (e.g., 18o at 200–202°C) suggest stronger intermolecular forces (e.g., hydrogen bonding via carboxamide groups) compared to thiazole derivatives .

Q & A

Q. What are the key synthetic strategies for constructing the 1,2,3-thiadiazole-5-carboxamide moiety in this compound?

The synthesis of the 1,2,3-thiadiazole core often involves cyclization reactions. For example, hydrazonoyl chlorides can react with thiol-containing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) in the presence of a base like K₂CO₃ in polar solvents (e.g., DMF or ethanol). Triethylamine is frequently used to deprotonate intermediates and facilitate nucleophilic substitution or cyclization . Alternatively, cyclization of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile, followed by iodine-mediated sulfur elimination, can yield thiadiazole derivatives .

Q. How can the pyrazole-thiophene subunit be synthesized and integrated into the target molecule?

The pyrazole ring is typically synthesized via cyclocondensation of β-keto esters or hydrazides with substituted hydrazines. For instance, 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole can be prepared by reacting thiophene-3-carbaldehyde with acetylacetone derivatives under acidic conditions. Subsequent alkylation at the pyrazole nitrogen (e.g., using 2-chloroethylamine) introduces the ethyl linker for coupling with the thiadiazole-carboxamide group .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity. For example, the thiadiazole proton signals appear as singlets near δ 8.5–9.0 ppm, while pyrazole methyl groups resonate around δ 2.0–2.5 ppm. X-ray crystallography is definitive for resolving ambiguities, as demonstrated in studies of related thiadiazole-pyrazole hybrids .

Advanced Research Questions

Q. How can conflicting solubility data for intermediates (e.g., thiadiazole precursors) be resolved during synthesis?

Discrepancies in solubility often arise from varying crystallinity or impurities. Recrystallization in dimethylformamide (DMF) or ethanol, followed by vacuum drying, improves purity. If solubility remains problematic, derivatization (e.g., Boc protection of amines) or use of co-solvents (e.g., DMSO/water mixtures) can enhance handling .

Q. What strategies optimize the reaction yield in the final coupling step between the pyrazole-ethylamine and thiadiazole-carboxamide?

Activating the carboxamide as an acid chloride (using SOCl₂ or oxalyl chloride) improves electrophilicity. Coupling with the pyrazole-ethylamine in anhydrous DMF at 0–5°C minimizes side reactions. Catalytic DMAP or HOBt can enhance amide bond formation efficiency. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity in related compounds?

Thiophene incorporation increases π-π stacking potential with hydrophobic enzyme pockets, as seen in studies of pyrazolyl-1,2,3-triazoles. For example, replacing phenyl with thiophene in pyrazole derivatives improved IC₅₀ values against kinase targets by ~30%, likely due to enhanced electron-rich interactions .

Q. What computational approaches are effective for predicting the binding affinity of this compound to kinase targets?

Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase structures (e.g., EGFR or CDK2) can prioritize synthetic targets. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ligand conformations and electrostatic potential maps, identifying key hydrogen-bonding residues (e.g., Asp831 in EGFR) .

Q. How can reaction byproducts (e.g., sulfur-containing residues) be characterized and mitigated?

Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) track byproduct formation. Iodine-mediated sulfur elimination (e.g., in DMF with triethylamine) reduces residual thiols. Alternatively, column chromatography with silica gel and ethyl acetate/hexane gradients isolates pure thiadiazole products .

Methodological Guidance

Q. What protocols validate the biological activity of this compound in enzyme inhibition assays?

Use a fluorogenic substrate (e.g., ATP-competitive probes for kinases) in buffer (pH 7.4, 25°C) with 1–10 µM compound. Measure IC₅₀ via fluorescence quenching or ADP-Glo™ assays. Positive controls (e.g., staurosporine) and negative controls (DMSO-only) ensure assay reliability. Data should be triplicated to address variability .

Q. How should stability studies be designed for this compound under physiological conditions?

Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human liver microsomes at 37°C. Sample at 0, 1, 3, 6, and 24 hours, and analyze via HPLC-UV (λ = 254 nm). Degradation half-life (t₁/₂) <2 hours indicates need for prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar thiadiazole derivatives?

Polymorphism and hydration states significantly affect melting points. For example, anhydrous forms of 1,3,4-thiadiazoles melt 10–15°C higher than monohydrates. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline phases and reconcile discrepancies .

Q. How can conflicting cytotoxicity data in cell-based assays be addressed?

Variability often stems from differences in cell lines (e.g., HeLa vs. HEK293) or serum content in media. Standardize assays using the NCI-60 panel or primary cells, and normalize viability to ATP content (CellTiter-Glo®). EC₅₀ values should be compared with positive controls (e.g., doxorubicin) to contextualize potency .

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